molecular formula C38H75O10P B10778277 1,2-Dipalmitoyl-phosphatidyl-glycerole CAS No. 74300-16-6

1,2-Dipalmitoyl-phosphatidyl-glycerole

Cat. No.: B10778277
CAS No.: 74300-16-6
M. Wt: 723.0 g/mol
InChI Key: BIABMEZBCHDPBV-MPQUPPDSSA-N
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Description

1,2-Dipalmitoyl-phosphatidyl-glycerole (DPPG), also known as dipalmitoylphosphatidylglycerol, is a synthetic phospholipid characterized by two saturated palmitoyl chains (C16:0) esterified to the sn-1 and sn-2 positions of the glycerol backbone and a phosphoglycerol headgroup. Its IUPAC name is 2,3-bis(hexadecanoyloxy)propoxyphosphinic acid, and its molecular formula is C₃₈H₇₅O₁₀P with an average molecular weight of 722.98 g/mol . DPPG is classified as a phosphatidylglycerol (PG), a subclass of glycerophospholipids, and is distinguished by its anionic charge at physiological pH due to the ionizable hydroxyl groups in the glycerol headgroup .

DPPG is widely used in:

  • Biophysical studies of membrane dynamics and lipid-protein interactions.
  • Drug delivery systems due to its ability to stabilize liposomes.
  • Model membranes to mimic bacterial or mitochondrial inner membranes .

Properties

CAS No.

74300-16-6

Molecular Formula

C38H75O10P

Molecular Weight

723.0 g/mol

IUPAC Name

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1

InChI Key

BIABMEZBCHDPBV-MPQUPPDSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-phosphatidyl-glycerole can be synthesized through a series of chemical reactions involving the esterification of glycerol with palmitic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of ester linkages .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated systems to control reaction conditions such as temperature, pressure, and pH. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-phosphatidyl-glycerole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1,2-Dipalmitoyl-phosphatidyl-glycerole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-phosphatidyl-glycerole involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction is crucial in processes such as drug delivery and the formation of lipid-based nanoparticles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DPPG shares structural similarities with other saturated phospholipids but differs in headgroup chemistry, charge, and functional applications. Below is a detailed comparison:

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Headgroup : Phosphocholine (zwitterionic).
  • Molecular Formula: C₄₀H₈₀NO₈P; Molecular Weight: 734.05 g/mol .
  • CAS Number : 63-89-6.
  • Key Properties: Forms stable bilayers with a phase transition temperature (Tm) of ~41°C. Non-ionic at neutral pH, enabling interactions with both hydrophilic and hydrophobic molecules.
  • Applications :
    • Primary component of lung surfactant replacements (e.g., colfosceril palmitate) .
    • Model system for studying lipid rafts and membrane fluidity .
Comparison with DPPG:
Property DPPG DPPC
Headgroup Charge Anionic (-1 at pH 7) Zwitterionic (neutral)
Tm ~41°C (similar to DPPC) ~41°C
Biological Role Bacterial/mitochondrial membranes Eukaryotic plasma membranes
Drug Delivery Stabilizes anionic liposomes Forms neutral liposomes

1,2-Dipalmitoyl-sn-glycero-3-phosphatidic Acid (DPPA)

  • Headgroup : Phosphate (strongly anionic).
  • Molecular Formula : C₃₅H₆₈O₈P·Na ; Molecular Weight: 670.87 g/mol (sodium salt) .
  • CAS Number : 71065-87-5.
  • Key Properties :
    • Highly negatively charged, even at low pH.
    • Participates in signal transduction as a precursor for other lipids.
  • Applications :
    • Used in studies of calcium binding and membrane fusion .
Comparison with DPPG:
Property DPPG DPPA
Charge Density Moderate (-1) High (-2)
Functional Role Membrane stabilization Signaling molecule precursor

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Headgroup: Phosphoethanolamine (zwitterionic with pH-dependent charge).
  • Molecular Formula: C₃₇H₇₄NO₈P; Molecular Weight: 691.95 g/mol .
  • CAS Number : 923-61-4.
  • Key Properties: Forms non-bilayer structures at low pH. Critical for membrane curvature and fusion.
  • Applications :
    • Key component in pH-sensitive liposomes for targeted drug delivery .
Comparison with DPPG:
Property DPPG DPPE
Headgroup Reactivity Stable anionic charge pH-sensitive charge
Membrane Behavior Stabilizes bilayers Promotes curvature/fusion

1,2-Dipalmitoyl-sn-glycero-3-phosphoserine (DPPS)

  • Headgroup : Phosphoserine (anionic with additional carboxyl group).
  • CAS Number : 40290-42-4 .
  • Key Properties :
    • Binds divalent cations (e.g., Ca²⁺) via its serine moiety.
    • Involved in apoptosis and blood clotting.
  • Applications :
    • Used to study apoptotic signaling and coagulation cascades .
Comparison with DPPG:
Property DPPG DPPS
Charge at pH 7 -1 -2
Cation Binding Weak Strong (via serine carboxyl)

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